![molecular formula C15H20N4O3 B5505446 7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione is a compound with potential biological activity, belonging to the class of spiro compounds that have garnered interest due to their unique chemical structures and potential pharmacological properties. These compounds are characterized by their spirocyclic nature, which involves a heterocyclic system connected through a single carbon atom to another ring, making them a valuable target for synthesis and structural analysis.
Synthesis Analysis
The synthesis of similar spirocyclic compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, a related synthesis approach is seen in the preparation of various diazaspiro[4.5]decane-2,4-dione derivatives, where intermediates like nitrilimides are reacted with furanone derivatives, followed by cycloaddition reactions to form the spirocyclic core (Farag et al., 2008). Another method involves the reaction of 4-acylpyrrolidine-2,3-diones with 1,1-diarylethenes using Mn(III)-based reactions, showcasing the versatility in synthetic approaches to achieve the spirocyclic framework (Huynh, Nguyen, & Nishino, 2017).
Molecular Structure Analysis
Structural elucidation of spirocyclic compounds often employs spectroscopic methods such as NMR, IR, and X-ray crystallography. The detailed molecular structure can reveal the conformation of the spirocyclic system and the spatial arrangement of substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets. For example, X-ray diffraction analysis has been used to determine the crystal structure of related spiro compounds, providing insight into their three-dimensional configuration and intermolecular interactions (Silaichev et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Regioselective Synthesis
Research has been conducted on the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, showcasing methodologies for synthesizing complex spirocyclic and heterocyclic compounds, which are significant in medicinal chemistry and materials science (Farag et al., 2008).
Structural Characterization
The crystal structure of related compounds has been analyzed, providing a foundation for understanding the molecular configuration and potential interactions of complex molecules like the queried compound (Jager & Otterbein, 1980).
Applications in Material Science
- Polymer Synthesis: Compounds with diazaspiro[4.4]nonane moieties have been utilized in the synthesis of aromatic polyesters under phase-transfer conditions, indicating the role of similar compounds in developing new materials with exceptional thermal stability and solubility properties (Bucio et al., 2005).
Biological and Pharmacological Applications
Anticonvulsant Activity
The synthesis and evaluation of spirocyclic 1,3-diazaadamantanes have been explored, with certain derivatives exhibiting antitumor properties. This suggests the potential of structurally similar compounds in developing new therapeutic agents (Arutyunyan et al., 1996).
Biological Activity Studies
New aromatic hydrazone derivatives have been synthesized and characterized, including their transition metal complexes. Studies on these compounds have demonstrated significant antioxidant and antimicrobial activities, highlighting the potential biological applications of related chemical entities (Kumar et al., 2018).
Chemical Synthesis and Reactivity
- Synthetic Methodologies: Innovative synthetic routes have been developed for creating highly functionalized pyrazolone systems and other related heterocyclic structures. These methodologies contribute to the broader field of organic synthesis, offering new pathways for creating complex molecules (Metwally et al., 2011).
Propriétés
IUPAC Name |
7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-9-11(10(2)18-17-9)3-4-13(21)19-6-5-15(8-19)7-12(20)16-14(15)22/h3-8H2,1-2H3,(H,17,18)(H,16,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSFDLULBZHKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC3(C2)CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)
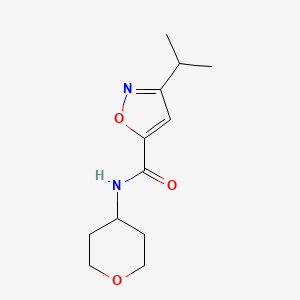
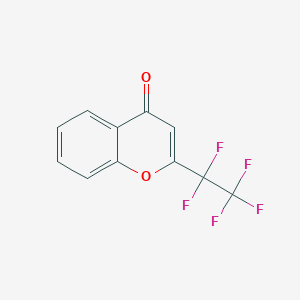
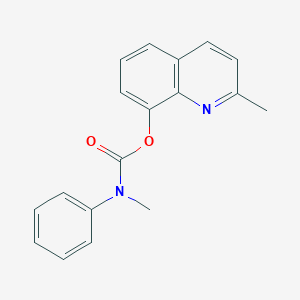
![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
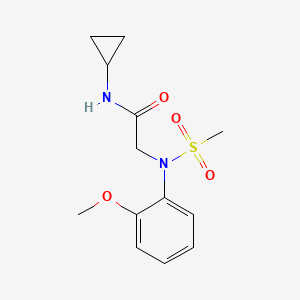
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)
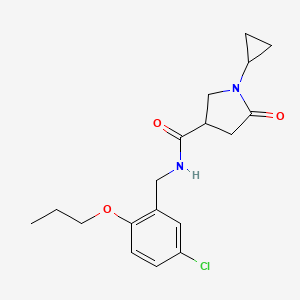
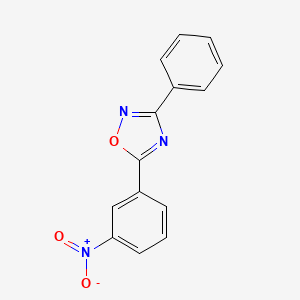
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)